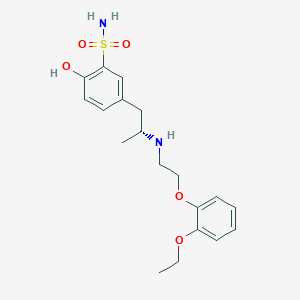
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is an azo compound characterized by the presence of multiple azo groups (-N=N-) and naphthalene rings. Azo compounds are widely known for their vibrant colors and are commonly used as dyes in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine. The resulting intermediate is then further diazotized and coupled with naphthalene-2,6-disulphonic acid to form the final product. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process. The final product is usually isolated through filtration, followed by drying and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular proteins and nucleic acids, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology and as an indicator.
Direct Blue 1: A similar azo dye used in the textile industry.
Uniqueness
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is unique due to its multiple azo groups and the presence of sulfonic acid groups, which enhance its solubility in water and its ability to form strong interactions with various substrates.
Propiedades
Número CAS |
85283-74-5 |
|---|---|
Fórmula molecular |
C30H19N5Na2O6S2 |
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(22-6-2-1-5-21(22)26)32-33-28-13-14-29(24-8-4-3-7-23(24)28)34-35-30-17-20(43(39,40)41)15-18-9-10-19(16-25(18)30)42(36,37)38;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clave InChI |
XGXPWEKQKNXHED-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



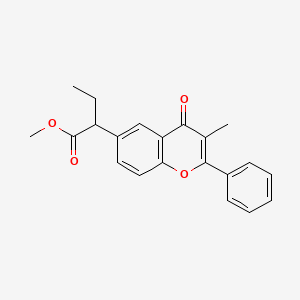





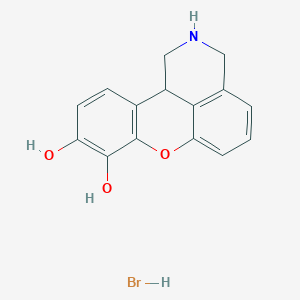

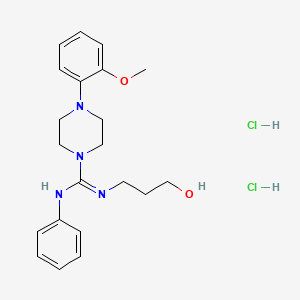
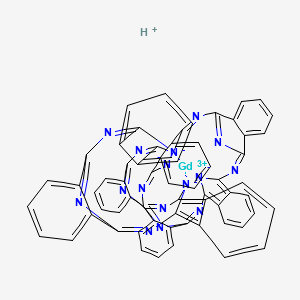

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
